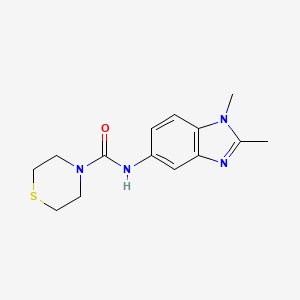
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-thiomorpholinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-thiomorpholinecarboxamide, also known as DMTC, is a benzimidazole derivative that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-thiomorpholinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell proliferation and survival. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-thiomorpholinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and growth.
Biochemical and Physiological Effects:
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-thiomorpholinecarboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-microbial properties, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-thiomorpholinecarboxamide has been shown to have antioxidant activity and to inhibit the activity of enzymes involved in cholesterol biosynthesis. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-thiomorpholinecarboxamide has also been shown to have neuroprotective effects, with studies demonstrating its ability to protect neurons from oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of using N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-thiomorpholinecarboxamide in lab experiments is its relatively low toxicity. Studies have shown that N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-thiomorpholinecarboxamide has low toxicity in both in vitro and in vivo models, making it a safe option for research. However, one limitation of using N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-thiomorpholinecarboxamide is its poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-thiomorpholinecarboxamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-thiomorpholinecarboxamide has been shown to have neuroprotective effects, and further research could explore its potential as a treatment for these diseases. Another area of interest is its potential as an anti-viral agent, with studies showing its ability to inhibit the replication of certain viruses. Future research could explore its potential as a treatment for viral infections. Finally, further research could explore the potential of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-thiomorpholinecarboxamide as a drug delivery agent, as its unique structure could allow it to be used to deliver other therapeutic agents to specific cells or tissues.
合成法
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-thiomorpholinecarboxamide can be synthesized using a variety of methods, but the most common approach is the reaction of 1,2-dimethyl-1H-benzimidazole-5-carbonyl chloride with thiomorpholine in the presence of a base. The resulting N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-thiomorpholinecarboxamide product can be purified using column chromatography or recrystallization.
科学的研究の応用
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-thiomorpholinecarboxamide has been studied extensively for its potential therapeutic applications. It has shown promising results as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-thiomorpholinecarboxamide has also been investigated for its anti-inflammatory and anti-microbial properties, with studies showing its ability to inhibit the growth of bacteria and reduce inflammation.
特性
IUPAC Name |
N-(1,2-dimethylbenzimidazol-5-yl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-10-15-12-9-11(3-4-13(12)17(10)2)16-14(19)18-5-7-20-8-6-18/h3-4,9H,5-8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWWBNGGQNKYDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NC(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dimethylbenzimidazol-5-yl)thiomorpholine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-4-methylbenzamide](/img/structure/B5727912.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-propyl-4-piperidinamine](/img/structure/B5727913.png)
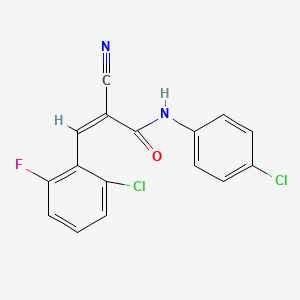
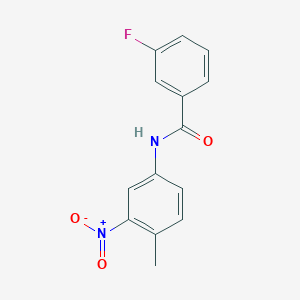
![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5727939.png)
![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5727942.png)
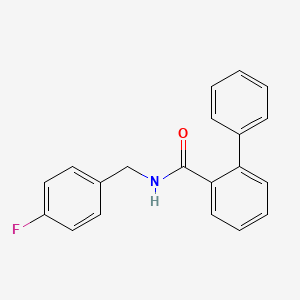
![3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5727968.png)
![N-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]benzamide](/img/structure/B5727975.png)

![2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5727988.png)
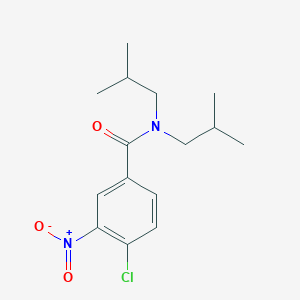
![4-methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5728004.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzamide](/img/structure/B5728013.png)